alpha-Ethyl-2-naphthaleneacetic acid
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Overview
Description
2-(Naphthalen-2-yl)butanoic acid is an organic compound with the molecular formula C14H14O2 It is a derivative of butanoic acid where a naphthalene ring is attached to the second carbon of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with butyric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}{10}\text{H}{8} + \text{(CH}_3\text{CH}_2\text{CO)}2\text{O} \xrightarrow{\text{AlCl}3} \text{C}{14}\text{H}{14}\text{O}_2 ]
Another method involves the Suzuki-Miyaura coupling reaction, where a naphthylboronic acid is coupled with a butanoic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 2-(naphthalen-2-yl)butanoic acid typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2-carboxylic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Naphthalene-2-carboxylic acid.
Reduction: 2-(Naphthalen-2-yl)butanol.
Substitution: Various substituted naphthalenes depending on the reagent used.
Scientific Research Applications
2-(Naphthalen-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active naphthalene derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the carboxylic acid group can form hydrogen bonds with proteins, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxylic acid: Similar structure but lacks the butanoic acid chain.
2-Ethyl-2-(naphthalen-1-yl)butanoic acid: Similar structure with an ethyl group instead of a hydrogen on the butanoic acid chain.
Uniqueness
2-(Naphthalen-2-yl)butanoic acid is unique due to the presence of both a naphthalene ring and a butanoic acid chain, which imparts distinct chemical and biological properties
Properties
CAS No. |
15410-83-0 |
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Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-naphthalen-2-ylbutanoic acid |
InChI |
InChI=1S/C14H14O2/c1-2-13(14(15)16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3,(H,15,16) |
InChI Key |
BKYOHEHDQWPGOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=CC=CC=C2C=C1)C(=O)O |
Origin of Product |
United States |
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